N-methylmorpholine-2-carboxamide
Overview
Description
“N-methylmorpholine-2-carboxamide” is a chemical compound with the CAS Number: 135072-21-8 . It has a molecular weight of 144.17 .
Molecular Structure Analysis
The InChI code for N-methylmorpholine-2-carboxamide is1S/C6H12N2O2/c1-7-6(9)5-4-8-2-3-10-5/h5,8H,2-4H2,1H3,(H,7,9)
. This indicates the molecular structure of the compound.
Scientific Research Applications
Chemical Synthesis
N-methylmorpholine-2-carboxamide is used in the field of chemical synthesis . It is a compound with a molecular weight of 144.17 and is usually stored at a temperature of 4°C . It is often used in the synthesis of various other compounds due to its reactivity .
Synthesis of Benzofuran Derivatives
This compound plays a crucial role in the synthesis of elaborate benzofuran-2-carboxamide derivatives . The process involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . This synthetic strategy is highly efficient and modular, making it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .
Inhibitor of α-glucosidase
N-methylmorpholine-2-carboxamide has been used in the synthesis of benzimidazolium salts, which have been screened for their in vitro α-glucosidase inhibitory activity . This suggests potential applications in the treatment of diseases like diabetes, where inhibition of α-glucosidase can help control blood sugar levels .
Material Science
The compound is also used in material science research . Its unique properties make it suitable for the development of new materials with specific characteristics .
Chromatography
In the field of chromatography, N-methylmorpholine-2-carboxamide is used due to its unique chemical properties . It can help in the separation and analysis of complex mixtures .
Analytical Research
N-methylmorpholine-2-carboxamide is used in various areas of analytical research . Its unique properties make it a valuable tool in the analysis of different chemical reactions and processes .
Safety and Hazards
The safety information for N-methylmorpholine-2-carboxamide includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that carboxamide derivatives, such as indole carboxamides, have been found to interact with a variety of enzymes and proteins, inhibiting their activity .
Mode of Action
Carboxamide derivatives are known to form hydrogen bonds with various enzymes and proteins, which often results in the inhibition of their activity .
Result of Action
The inhibitory properties of carboxamide derivatives on various enzymes and proteins suggest that this compound may have similar effects .
properties
IUPAC Name |
N-methylmorpholine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-7-6(9)5-4-8-2-3-10-5/h5,8H,2-4H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFDGSQZWZFPJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606410 | |
Record name | N-Methylmorpholine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylmorpholine-2-carboxamide | |
CAS RN |
135072-21-8 | |
Record name | N-Methylmorpholine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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